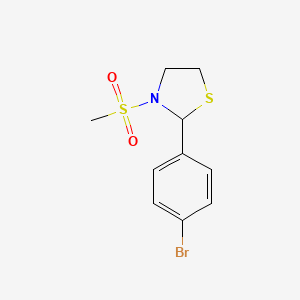![molecular formula C14H13NO2 B14162827 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol CAS No. 3946-40-5](/img/structure/B14162827.png)
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is a Schiff base compound derived from the condensation of salicylaldehyde and aniline. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol typically involves the condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniformity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metalloenzymes, such as urease, by binding to the active site and preventing substrate access . The Schiff base structure also allows for interactions with biological membranes, enhancing its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Similar Schiff base with antimicrobial properties.
2-{[(2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol: Another Schiff base with urease inhibitory activity.
Uniqueness
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is unique due to its specific structure, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly effective in applications requiring metal ion coordination and enzyme inhibition.
Properties
CAS No. |
3946-40-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[[(2-hydroxyphenyl)methylideneamino]methyl]phenol |
InChI |
InChI=1S/C14H13NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-9,16-17H,10H2 |
InChI Key |
UASXFKHZBZLKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
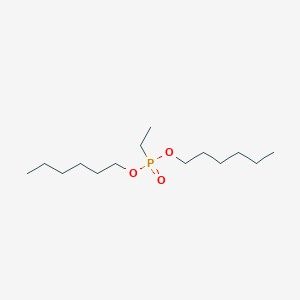
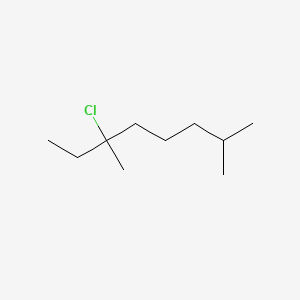
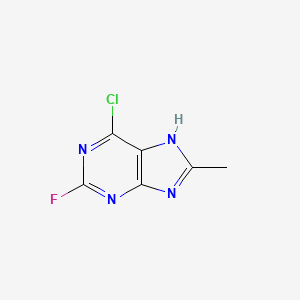
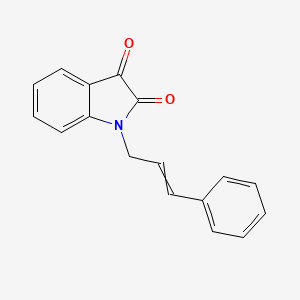
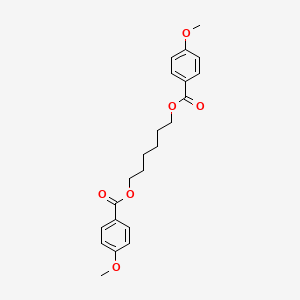

![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
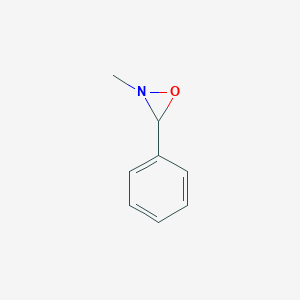
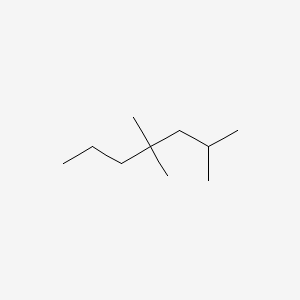
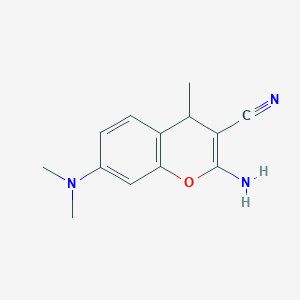
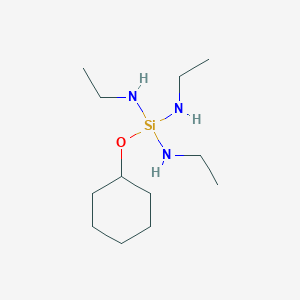
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
